molecular formula C13H15NO3 B2796004 5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1979811-64-7

5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2796004
CAS No.: 1979811-64-7
M. Wt: 233.267
InChI Key: VLJITTNMMUJNMS-UHFFFAOYSA-N
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Description

5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves the spiro-condensation of indole derivatives with cyclic ketones. One common method includes the reaction of 5-methoxyindole with a suitable cyclic ketone under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a strong acid like methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with similar chemical properties but lacking the spiro structure.

    7-Methoxyindole: Another methoxy-substituted indole with different substitution patterns and biological activities.

    5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.

Uniqueness

5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJITTNMMUJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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